Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803604-88-7
VCID: VC2884629
InChI: InChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3
SMILES: CC1(CC2CCC1O2)C(=O)OC
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 1803604-88-7

Cat. No.: VC2884629

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate - 1803604-88-7

Specification

CAS No. 1803604-88-7
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3
Standard InChI Key SBLXMYJPOAWQAR-UHFFFAOYSA-N
SMILES CC1(CC2CCC1O2)C(=O)OC
Canonical SMILES CC1(CC2CCC1O2)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate features a bicyclic structure with an oxygen bridge, creating the oxabicyclo[2.2.1]heptane scaffold. The compound contains a methyl substituent and a methyl ester group at the 2-position, contributing to its unique chemical properties and reactivity profile. The bicyclic framework creates a rigid three-dimensional structure that influences its physical properties and potential biological interactions.

The compound has several key structural components that define its chemical behavior:

  • An oxabicyclic core structure with a [2.2.1] bridged system

  • A methyl substituent at the 2-position

  • A methyl carboxylate group at the 2-position

  • An oxygen atom at the 7-position forming the bridge

Physicochemical Properties

The key physical and chemical properties of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate are summarized in Table 1, providing essential information for researchers interested in working with this compound.

Table 1: Physicochemical Properties of Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate

PropertyValue
IUPAC Namemethyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
CAS Number1803604-88-7
Molecular FormulaC₉H₁₄O₃
Molecular Weight170.21 g/mol
InChIInChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3
InChI KeySBLXMYJPOAWQAR-UHFFFAOYSA-N
Canonical SMILESCC1(CC2CCC1O2)C(=O)OC

This bicyclic compound exhibits distinct physical characteristics attributed to its molecular structure. The presence of the oxygen bridge in the bicyclic system contributes to its conformational rigidity, while the methyl ester functionality influences its solubility profile and reactivity patterns.

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically employs Diels-Alder reaction methodology, which is fundamental in creating the bicyclic framework. This approach utilizes furan derivatives as dienes that react with olefinic or acetylenic dienophiles under specific reaction conditions. The Diels-Alder reaction provides an efficient method for constructing the oxabicyclic skeleton with precise stereochemical control.

A general synthetic route involves the following steps:

  • Preparation of appropriately substituted furan derivatives

  • Diels-Alder cycloaddition with suitable dienophiles

  • Functional group transformations to introduce the methyl ester group

  • Purification and isolation of the target compound

Advanced Synthetic Approaches

Recent advances in synthetic organic chemistry have led to the development of more efficient and selective methods for preparing methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate. These include:

  • Catalytic asymmetric Diels-Alder reactions using chiral catalysts to control stereoselectivity

  • Microwave-assisted synthesis to reduce reaction times and increase yields

  • Flow chemistry techniques for continuous production and scale-up

  • Green chemistry approaches utilizing environmentally friendly solvents and catalysts

The optimization of these synthetic methodologies has significantly improved the accessibility of this compound for research applications, enabling more extensive investigation of its chemical and biological properties.

Chemical Reactivity

Oxidation Reactions

Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various oxidation reactions depending on the oxidizing agent and reaction conditions employed. Common oxidizing agents include potassium permanganate and chromium trioxide, which can transform functional groups within the molecule. These oxidation reactions can lead to the formation of carboxylic acids or ketones, expanding the chemical diversity accessible from this scaffold.

The oxidation reactivity is influenced by:

  • The nature of the oxidizing agent

  • Reaction temperature and duration

  • Solvent system and pH conditions

  • Presence of catalysts or additives

Reduction Reactions

Reduction of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically target the ester functionality, resulting in the formation of alcohol derivatives. The selective reduction of specific functional groups within the molecule allows for the preparation of derivatives with modified chemical properties.

Table 2: Common Reduction Reactions of Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Reducing AgentTarget Functional GroupMajor ProductReaction Conditions
LiAlH₄EsterPrimary alcoholAnhydrous ether, 0°C to rt
NaBH₄EsterPrimary alcoholMeOH/THF, 0°C to rt
DIBAL-HEsterAldehyde/AlcoholToluene, -78°C (controlled)

Substitution Reactions

Nucleophilic substitution reactions at the ester group of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate can occur with various nucleophiles such as amines or alcohols. These reactions result in the replacement of the methoxy group with other nucleophilic species, enabling the synthesis of amides, new esters, and other derivatives. The substitution reactions expand the chemical space accessible from this compound, providing diverse analogs for structure-activity relationship studies.

The reactivity pattern observed in these substitution reactions depends on:

  • The nucleophilicity and steric properties of the attacking species

  • Reaction temperature and time

  • Catalysts or activation methods employed

  • Solvent effects on reaction kinetics

Applications in Chemical Research

Building Block for Complex Molecules

Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate serves as a valuable building block in the synthesis of complex organic molecules. Its unique bicyclic structure provides a rigid scaffold that can be further elaborated through various chemical transformations. This characteristic makes it particularly useful in the construction of natural product analogs and pharmaceutically relevant compounds.

The utility of this compound as a synthetic intermediate stems from:

  • Its well-defined three-dimensional structure

  • The presence of functional groups amenable to further modifications

  • The ability to control stereochemistry during transformations

  • The stability of the oxabicyclic core under various reaction conditions

Pharmaceutical Research Applications

In pharmaceutical research, methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate and its derivatives have shown potential as scaffolds for developing bioactive compounds. The bicyclic structure allows for the creation of molecules with specific spatial arrangements of functional groups, which is crucial for targeted interactions with biological receptors and enzymes. This property enhances its value in drug discovery programs focused on developing new therapeutic agents.

Research areas where this compound has demonstrated utility include:

  • Design of enzyme inhibitors

  • Development of receptor modulators

  • Creation of chemical probes for biological studies

  • Exploration of structure-activity relationships in drug candidates

Biological Activity and Mechanisms

Structure-Activity Relationships

Studies investigating the structure-activity relationships of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate derivatives have provided insights into the structural features that influence biological activity. These studies typically involve systematic modifications of the parent compound, followed by evaluation of the resulting analogs in biological assays. The findings from such investigations guide the rational design of improved compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Table 3: Structure-Activity Relationship Patterns for Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate Derivatives

Structural ModificationEffect on Biological ActivityPotential Mechanism
Variation of ester groupAltered receptor bindingChanges in hydrogen bonding patterns
Substitution at the methyl positionModified enzyme inhibitionSteric effects on target interaction
Modifications of the oxabicyclic coreChanged conformational propertiesAlterations in molecular recognition

Analytical Characterization

Spectroscopic Analysis

The structural characterization of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically employs multiple spectroscopic techniques to confirm its identity and assess its purity. These analytical methods provide complementary information about different aspects of the compound's structure and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structure elucidation, with ¹H and ¹³C NMR spectra revealing key structural features such as the methyl groups, methylene protons in the bicyclic system, and the ester functionality. The rigid bicyclic framework results in characteristic coupling patterns and chemical shifts that facilitate structural assignment.

Other important spectroscopic methods include:

  • Infrared (IR) spectroscopy for identifying functional groups

  • Mass spectrometry for determining molecular weight and fragmentation patterns

  • UV-visible spectroscopy for characterizing electronic transitions

  • X-ray crystallography for definitive three-dimensional structural analysis

Chromatographic Methods

Chromatographic techniques play an essential role in the purification and quality control of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate. High-performance liquid chromatography (HPLC) is commonly employed for analytical and preparative purposes, allowing for the separation of the target compound from synthetic impurities or structurally related analogs. Gas chromatography (GC) may also be used for volatile derivatives or for analyzing reaction mixtures during synthesis optimization.

The development of specific chromatographic methods involves:

  • Selection of appropriate stationary and mobile phases

  • Optimization of separation conditions

  • Validation of analytical procedures

  • Implementation of detection methods suitable for the compound's properties

Comparative Analysis with Related Compounds

Structural Analogs

Comparing methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate with structurally related compounds provides insights into the impact of specific structural features on chemical and biological properties. Among the relevant analogs are compounds with variations in the bridge atom, substituent patterns, or functional groups.

Table 4: Comparison of Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate with Structural Analogs

CompoundKey Structural DifferenceChemical Reactivity DifferenceBiological Activity Difference
7-Oxabicyclo[2.2.1]heptaneLacks methyl and ester groupsLess reactive in esterification reactionsLower specificity in enzyme binding
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylateLacks 2-methyl groupDifferent stereochemical outcomes in reactionsAltered binding orientation with targets
2-Methyl-7-azabicyclo[2.2.1]heptane-2-carboxylateNitrogen bridge instead of oxygenDifferent basicity and nucleophilicityDifferent pharmacological profile

Unique Features

The unique aspects of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate that distinguish it from related compounds include its specific substitution pattern, which imparts distinct chemical and physical properties. These distinctive features contribute to its value in applications requiring specific reactivity profiles, conformational constraints, or interaction patterns with biological targets.

Key distinguishing features include:

  • The combination of the methyl substituent and ester functionality at the 2-position

  • The oxygen bridge that influences the conformation and reactivity of the bicyclic system

  • The stereochemical arrangement resulting from the rigid bicyclic framework

  • The specific electronic properties created by the functional group arrangement

Current Research Trends and Future Directions

Recent Advances

Recent research involving methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate has focused on expanding its applications in organic synthesis, exploring new reaction methodologies, and investigating its potential in medicinal chemistry. Advances in synthetic techniques have made this compound more accessible, facilitating its incorporation into diverse research programs.

Current research trends include:

  • Development of stereoselective methodologies for synthesis and functionalization

  • Exploration of catalytic approaches for more efficient transformations

  • Investigation of new reaction pathways involving the oxabicyclic framework

  • Application in the synthesis of complex natural product analogs

Future Research Opportunities

The unique structural features and reactivity patterns of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate suggest several promising directions for future research. These opportunities span multiple areas of chemistry and could lead to valuable discoveries in both fundamental science and applied research fields.

Potential areas for future investigation include:

  • Computational studies to better understand reactivity and mechanism

  • Development of sustainable synthetic approaches using green chemistry principles

  • Exploration of photochemical transformations involving the oxabicyclic system

  • Investigation of potential applications in materials science and polymer chemistry

  • Further evaluation of biological activities in diverse therapeutic contexts

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